molecular formula C20H34ClNO2Si B564597 N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide CAS No. 342621-20-9

N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide

Cat. No.: B564597
CAS No.: 342621-20-9
M. Wt: 384.032
InChI Key: YKMTWGAOPDJDTR-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its molecular formula is C18H32ClNO2Si, and it is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a phenyl ring followed by the introduction of a triisopropylsilyloxy group. The final step involves the formation of the amide bond through a reaction with 2,2-dimethylpropanoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and silylation reactions, followed by amide bond formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-3-(trimethylsilyloxy)phenyl]-2,2-dimethylpropanamide
  • N-[4-Chloro-3-(triethylsilyloxy)phenyl]-2,2-dimethylpropanamide
  • N-[4-Chloro-3-(tri-n-propylsilyloxy)phenyl]-2,2-dimethylpropanamide

Uniqueness

N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is unique due to the presence of the triisopropylsilyloxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different silyl groups, affecting its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMTWGAOPDJDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675762
Record name N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342621-20-9
Record name N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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